molecular formula C9H16O B1597420 2-Methyl-5-octyn-4-ol CAS No. 60657-70-7

2-Methyl-5-octyn-4-ol

Cat. No. B1597420
CAS RN: 60657-70-7
M. Wt: 140.22 g/mol
InChI Key: YBGQRUFRRPFNKW-UHFFFAOYSA-N
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Description

2-Methyl-5-octyn-4-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Molecular Structure Analysis

The IUPAC name for 2-Methyl-5-octyn-4-ol is 2-methyloct-5-yn-4-ol . The InChI representation is InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 . The Canonical SMILES representation is CCC#CC(CC(C)C)O .


Physical And Chemical Properties Analysis

2-Methyl-5-octyn-4-ol has a density of 0.9±0.1 g/cm3, a boiling point of 171.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.5±6.0 kJ/mol, and the flash point is 62.0±11.4 °C . The index of refraction is 1.457, and the molar refractivity is 43.2±0.3 cm3 . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

1. Pheromone Chemistry

A study on the pheromone chirality of the African palm weevil and the palmetto weevil showed the use of similar compounds to 2-Methyl-5-octyn-4-ol, like 3-methyl-octan-4-ol and 5-methyl-octan-4-ol. These compounds were used to monitor and manage populations of these palm weevils, highlighting the significance of such molecules in entomological research (Perez et al., 1994).

2. Catalysis and Kinetics

In catalysis, the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst was extensively studied, providing insights into the kinetics and selectivity of the process. This study is crucial for understanding the behavior of similar compounds in industrial catalytic processes (Vernuccio et al., 2016).

3. Optical and Spectroscopic Properties

Research into the optical and spectroscopic properties of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (a compound related to 2-Methyl-5-octyn-4-ol) contributes to the field of materials science. This compound's properties were analyzed using quantum mechanical calculations, highlighting its potential in various scientific applications (Praveenkumar et al., 2021).

4. Corrosion Inhibition

Acetylenic alcohols similar to 2-Methyl-5-octyn-4-ol have been investigated for their role in inhibiting acid corrosion of metals like nickel. These studies are significant in materials science and engineering, particularly for protecting metals in corrosive environments (Frignani et al., 1998).

5. Radical Scavenging Activity

An exploratory study on the peroxyl-radical-scavenging activity of compounds like 2,6-dimethyl-5-hepten-2-ol, which share structural similarities with 2-Methyl-5-octyn-4-ol, indicates potential applications in antioxidant research. These compounds exhibited significant anti-peroxyl radical activity, which is relevant in the study of oxidative stress and related disorders (Stobiecka et al., 2016).

Safety And Hazards

For safety, it is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of a fire, use CO2, dry chemical, or foam for extinction . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

2-methyloct-5-yn-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQRUFRRPFNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976086
Record name 2-Methyloct-5-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-octyn-4-ol

CAS RN

60657-70-7
Record name 2-Methyl-5-octyn-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloct-5-yn-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HS Choi - The Korean Journal of Food and Nutrition, 2016 - koreascience.kr
This study investigated the chemical composition of Solidago virga-aurea var. asiatica Nakai essential oils collected using different extraction methods. The essential oils obtained by …
Number of citations: 6 koreascience.kr
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
HS Choi - The Korean Journal of Food And Nutrition, 2020 - koreascience.kr
This study investigated the volatile flavor composition of essential oils from Solidago virga-aurea var. asiatica Nakai with different harvesting area. The essential oils obtained by the …
Number of citations: 4 koreascience.kr
HS Choi - The Korean Journal of Food And Nutrition, 2012 - koreascience.kr
A comparison of essential oils composition of Aster tataricus L.(gaemichwi), Ligularia fischeri (gomchwi), Solidago virga-aurea var. asiatica Nakai (miyeokchwi), and Aster scaber (…
Number of citations: 13 koreascience.kr
CY Chen, KL Kuo, JW Fan - Journal of Environmental Monitoring, 2012 - pubs.rsc.org
The present study evaluates the toxicity of 34 propargylic alcohols, including primary, primary homo-, secondary, and tertiary alcohols, based on their effects on phytoplankton. A closed-…
Number of citations: 13 pubs.rsc.org
JR Seward, GD Sinks, TW Schultz - Aquatic toxicology, 2001 - Elsevier
Toxicity data collected in a laboratory setting are the primary source of potency information used for regulatory, modeling, or risk assessment purposes. However, the relative …
Number of citations: 39 www.sciencedirect.com
Z Litao, LI Huayu, T Yangyuan… - Tobacco Science & …, 2020 - search.ebscohost.com
In order to study the aroma components in the concentrated evaporative condensate during the production of reconstituted tobacco, the aroma components were prepared, enriched …
Number of citations: 0 search.ebscohost.com
최향숙 - 한국식품영양학회지, 2016 - scholar.archive.org
This study investigated the chemical composition of Solidago virga-aurea var. asiatica Nakai essential oils collected using different extraction methods. The essential oils obtained by …
Number of citations: 6 scholar.archive.org
陳重元 - 2011 - ir.nctu.edu.tw
… -2,5-diol,3-hexyn-2-ol)還強,炔基接 在碳三的位置的毒性也是比接在碳四的位置還 要強,且不管在哪個反應終點下都可發現到相 似的結果, 但炔基接在碳五的位置 ( 2-methyl-5-octyn-4-ol ) 時, …
Number of citations: 2 ir.nctu.edu.tw

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